molecular formula C18H20N2O3 B15022954 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B15022954
M. Wt: 312.4 g/mol
InChI Key: YCXIGLYYBORGAT-VXLYETTFSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a hydrazide group, and a methylidene linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with ethyl chloroacetate to form 2-(2,6-dimethylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,6-dimethylphenoxy)acetohydrazide. Finally, the hydrazide is condensed with 2-hydroxy-4-methylbenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and hydrazide groups.

    Reduction: Amine derivatives of the hydrazide group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phenoxy and hydrazide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)ethanol
  • 2-(2,6-dimethylphenoxy)acetic acid
  • 2-(2,6-dimethylphenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H20N2O3/c1-12-7-8-15(16(21)9-12)10-19-20-17(22)11-23-18-13(2)5-4-6-14(18)3/h4-10,21H,11H2,1-3H3,(H,20,22)/b19-10+

InChI Key

YCXIGLYYBORGAT-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)O

Origin of Product

United States

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